L-Leucyl-N-(4-nitrophenyl)glycinamide

Description

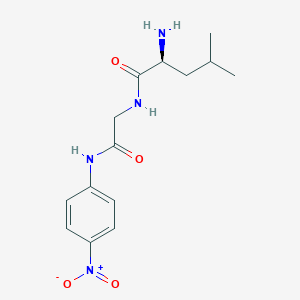

L-Leucyl-N-(4-nitrophenyl)glycinamide is a dipeptide-derived amide featuring a leucine residue linked to a glycinamide moiety, with a 4-nitrophenyl group attached to the glycinamide nitrogen.

Properties

CAS No. |

71732-39-3 |

|---|---|

Molecular Formula |

C14H20N4O4 |

Molecular Weight |

308.33 g/mol |

IUPAC Name |

(2S)-2-amino-4-methyl-N-[2-(4-nitroanilino)-2-oxoethyl]pentanamide |

InChI |

InChI=1S/C14H20N4O4/c1-9(2)7-12(15)14(20)16-8-13(19)17-10-3-5-11(6-4-10)18(21)22/h3-6,9,12H,7-8,15H2,1-2H3,(H,16,20)(H,17,19)/t12-/m0/s1 |

InChI Key |

MKSBNLMOGKSQIH-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-N-(4-nitrophenyl)glycinamide typically involves the coupling of L-leucine and glycine derivatives with a nitrophenyl group. The process often employs peptide coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as DMF or DCM under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, including temperature, solvent choice, and reagent concentrations, to maximize efficiency and minimize costs. Advanced purification techniques such as HPLC and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: L-Leucyl-N-(4-nitrophenyl)glycinamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Leucyl-N-(4-nitrophenyl)glycinamide has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions involving nitrophenyl groups.

Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of L-Leucyl-N-(4-nitrophenyl)glycinamide involves its interaction with specific molecular targets, such as dopamine receptors in the central nervous system . The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction is believed to be mediated through allosteric modulation, where the compound enhances the affinity of the receptor for its natural ligand.

Comparison with Similar Compounds

Structural and Functional Analogues

Peptide-Based Glycinamides

- L-Prolyl-L-Leucyl-Glycine Amide (PLG): Structure: A tripeptide amide with proline, leucine, and glycine residues.

Nitrophenyl-Containing Derivatives

1,3,4-Thiadiazole Derivatives () :

- Structure : Include a 4-nitrophenyl group attached to heterocyclic cores (e.g., pyrazole-thiadiazole hybrids).

- Bioactivity : Demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four derivatives outperformed others, suggesting that electron-withdrawing nitro groups enhance microbial target interactions .

- Comparison : Unlike L-leucyl-N-(4-nitrophenyl)glycinamide, these compounds lack peptide backbones, which may limit their biocompatibility but improve synthetic versatility.

N-(4-Methoxyphenyl)-N~2~-(3-Nitrophenyl)glycinamide () :

- Structure : Features a methoxyphenyl group and a 3-nitrophenyl substituent.

- Properties : The meta-nitro group and methoxy substituent alter solubility and electronic effects compared to the para-nitro configuration in the target compound.

- Relevance : Highlights the importance of nitro group positioning on physicochemical behavior .

Bolaamphiphilic Glycinamides () :

- Structure : Glycinamide linked to sugar moieties and long alkyl chains (C22 or C32).

- Function : Self-assemble into lipid bilayers, mimicking archaeal membranes. The glycinamide group facilitates hydrogen bonding, critical for structural stability .

- Comparison : this compound’s leucine residue may impart amphiphilicity, but its shorter chain and nitro group could limit bilayer integration compared to bolaamphiphiles.

Chemical Reactivity and Stability

- Nitro Group Reactivity (): 4-Nitrophenyl boronic acid converts to 4-nitrophenol in the presence of H₂O₂, with a rate constant of 0.0586 s⁻¹. This reactivity is pH-dependent, peaking at pH ~11 . Implication: The nitro group in this compound may undergo similar transformations under oxidative conditions, affecting its stability in biological or environmental systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.